Feralolide

Description

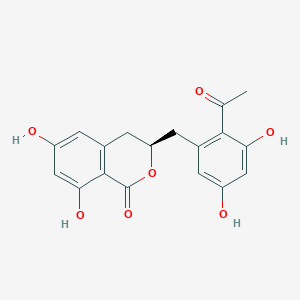

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16O7 |

|---|---|

Molecular Weight |

344.3 g/mol |

IUPAC Name |

(3R)-3-[(2-acetyl-3,5-dihydroxyphenyl)methyl]-6,8-dihydroxy-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C18H16O7/c1-8(19)16-9(2-11(20)6-14(16)22)4-13-5-10-3-12(21)7-15(23)17(10)18(24)25-13/h2-3,6-7,13,20-23H,4-5H2,1H3/t13-/m1/s1 |

InChI Key |

YAAJRTVBAVFJQG-CYBMUJFWSA-N |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1O)O)C[C@@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)O)CC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |

Synonyms |

feralolide |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Isolation and Characterization of Feralolide from Aloe vera Resin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of feralolide, a bioactive dihydroisocoumarin found in Aloe vera resin. The document details the experimental protocols, presents quantitative data in a structured format, and visualizes key processes and mechanisms of action.

Introduction

This compound, a dihydroisocoumarin, has been isolated from the resin of Aloe vera (L.) Burm.f.[1][2][3]. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has demonstrated its capacity as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its potential in the management of cognitive disorders such as Alzheimer's disease[1][2]. Furthermore, this compound exhibits notable antioxidant properties[1][2]. This guide offers an in-depth look at the methodologies employed to isolate and evaluate this promising natural product.

Experimental Protocols

The isolation of this compound from Aloe vera resin is a multi-step process involving extraction, fractionation, and chromatographic purification.

2.1. Extraction and Fractionation

This initial phase aims to obtain a crude extract from the resin and partition it into fractions of varying polarity.

-

Materials and Equipment:

-

Air-dried and powdered Aloe vera resin

-

Methanol (reagent grade)

-

n-hexane (reagent grade)

-

Dichloromethane (reagent grade)

-

Ethyl acetate (reagent grade)

-

n-butanol (reagent grade)

-

Distilled water

-

Large glass containers for extraction

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

-

-

Protocol:

-

Air-dried and finely powdered Aloe vera resin (1042 g) is subjected to extraction with methanol (2.5 L) at room temperature. This process is repeated three times, with each extraction period lasting for 15 days[1].

-

The methanolic extracts are combined and concentrated under reduced pressure at 45 °C using a rotary evaporator to yield a crude methanol extract (987.0 g)[1].

-

The crude methanol extract is suspended in distilled water.

-

The aqueous suspension is then successively partitioned with organic solvents of increasing polarity in a separatory funnel. The solvents used are n-hexane, dichloromethane, ethyl acetate, and n-butanol[1].

-

This liquid-liquid fractionation yields the following fractions: n-hexane (0.9 g), dichloromethane (8.5 g), ethyl acetate (73.2 g), n-butanol (602.0 g), and the remaining aqueous fraction (289.0 g)[1]. This compound is typically found in the more polar fractions.

-

2.2. Chromatographic Purification

Further purification of the this compound-containing fraction (e.g., the ethyl acetate or n-butanol fraction) is achieved through a combination of column chromatography techniques. The following is a representative protocol based on methods used for purifying dihydroisocoumarins from Aloe species[3].

-

Materials and Equipment:

-

Silica gel 60 (0.063-0.200 mm)

-

Sephadex LH-20

-

Glass chromatography columns

-

Solvents for mobile phase (e.g., petroleum ether, ethyl acetate, methanol, dichloromethane)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Fraction collector

-

Rotary evaporator

-

-

Protocol:

-

Silica Gel Column Chromatography:

-

A glass column is packed with silica gel 60 as the stationary phase.

-

The this compound-containing fraction (e.g., ethyl acetate fraction) is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent system (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate)[3].

-

Fractions are collected and monitored by TLC to identify those containing this compound.

-

Fractions with similar TLC profiles are combined and concentrated.

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification, the combined fractions from the silica gel column are subjected to size-exclusion chromatography on a Sephadex LH-20 column.

-

The column is equilibrated and eluted with a suitable solvent system, such as a mixture of dichloromethane and methanol[3].

-

This step separates compounds based on their molecular size and polarity, yielding purified this compound.

-

The purity of the isolated this compound is confirmed using analytical techniques such as HPLC and spectroscopic methods (NMR, MS).

-

-

Quantitative Data

The following tables summarize the quantitative data related to the extraction yield and biological activities of this compound.

Table 1: Extraction and Fractionation Yield from Aloe vera Resin

| Material/Fraction | Initial Quantity (g) | Yield (g) | Yield (%) |

| Aloe vera Resin | 1042 | - | - |

| Crude Methanol Extract | - | 987.0 | 94.72 |

| n-hexane Fraction | - | 0.9 | 0.09 |

| Dichloromethane Fraction | - | 8.5 | 0.86 |

| Ethyl Acetate Fraction | - | 73.2 | 7.42 |

| n-butanol Fraction | - | 602.0 | 61.00 |

| Aqueous Fraction | - | 289.0 | 29.28 |

Data sourced from[1].

Table 2: In Vitro Biological Activity of this compound

| Assay | Parameter | This compound | Positive Control |

| DPPH Radical Scavenging | IC50 | 270 µg/mL[1] | Ascorbic Acid: 63 µg/mL[1] |

| ABTS Radical Scavenging | IC50 | 220 µg/mL[1] | Ascorbic Acid: 130 µg/mL[1] |

| Acetylcholinesterase (AChE) Inhibition | IC50 | 55 µg/mL[2] | Donepezil: 60-67 µg/mL[1] |

| Butyrylcholinesterase (BuChE) Inhibition | IC50 | 52 µg/mL[2] | Donepezil: 60-67 µg/mL[1] |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Aloe vera resin.

4.2. Mechanism of Action: Cholinesterase Inhibition

The diagram below depicts the mechanism of action of this compound as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

References

- 1. iomcworld.com [iomcworld.com]

- 2. Antiamnesic Effects of this compound Isolated from Aloe vera Resin Miller against Learning Impairments Induced in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroisocoumarins, Naphthalenes, and Further Polyketides from Aloe vera and A. plicatilis: Isolation, Identification and Their 5-LOX/COX-1 Inhibiting Potency - PMC [pmc.ncbi.nlm.nih.gov]

Feralolide: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feralolide is a naturally occurring dihydroisocoumarin that has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated primarily from Aloe vera resin, this compound has demonstrated notable biological activities, including neuroprotective and antioxidant effects. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and known biological activities, with a focus on its mechanism of action as a cholinesterase inhibitor. Detailed experimental protocols for its isolation and key bioassays are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is characterized by a dihydroisocoumarin core structure. Its systematic IUPAC name is (3R)-3-[(2-acetyl-3,5-dihydroxyphenyl)methyl]-6,8-dihydroxy-3,4-dihydro-1H-isochromen-1-one. The chemical structure of this compound is presented below:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₁₈H₁₆O₇ |

| IUPAC Name | (3R)-3-[(2-acetyl-3,5-dihydroxyphenyl)methyl]-6,8-dihydroxy-3,4-dihydro-1H-isochromen-1-one |

| CAS Number | 149418-38-2 |

| ChEMBL ID | CHEMBL4644696 |

| PubChem CID | 5317333 |

| InChI Key | YAAJRTVBAVFJQG-CYBMUJFWSA-N |

| SMILES | CC(=O)C1=C(C=C(C=C1O)O)C[C@@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 344.3 g/mol | Computed |

| Monoisotopic Mass | 344.08960285 Da | Computed |

| Topological Polar Surface Area | 124 Ų | Computed |

| Hydrogen Bond Donor Count | 4 | Computed |

| Hydrogen Bond Acceptor Count | 7 | Computed |

| Rotatable Bond Count | 3 | Computed |

| XLogP3 | 2.2 | Computed |

| Physical Description | Amorphous powder | Experimental Observation[1] |

Biological Activities and Signaling Pathways

This compound has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is of significant interest for the treatment of neurodegenerative diseases such as Alzheimer's disease, which is characterized by a deficit in cholinergic signaling[2][3].

In addition to its effects on the cholinergic system, this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, which are implicated in the oxidative stress that contributes to neuronal damage in neurodegenerative diseases.

Table 3: In Vitro Biological Activities of this compound

| Assay | Target | IC₅₀ (µg/mL) |

| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 55[3] |

| Butyrylcholinesterase (BuChE) | 52[3] | |

| Antioxidant Activity | DPPH Radical Scavenging | 170[3] |

| ABTS Radical Scavenging | 220[3] |

Experimental Protocols

Isolation of this compound from Aloe vera Resin

The following protocol describes the extraction and isolation of this compound from Aloe vera resin as reported in the literature[2].

-

Extraction : Air-dried and powdered Aloe vera resin (1042 g) is extracted with methanol (2.5 L) at room temperature for 15 days, a process repeated three times.

-

Concentration : The methanol extracts are combined and evaporated under reduced pressure to yield a crude methanol extract.

-

Fractionation : The crude extract is suspended in water and successively partitioned with solvents of increasing polarity: n-hexane, dichloromethane, ethyl acetate, and n-butanol.

-

Column Chromatography : The ethyl acetate fraction is subjected to silica gel column chromatography.

-

Elution : The column is eluted with a gradient of n-hexane-ethyl acetate, followed by ethyl acetate-methanol, and finally pure methanol.

-

Purification : Fractions containing this compound are identified by thin-layer chromatography and combined. These fractions are then subjected to repeated column chromatography until pure this compound is obtained.

Anti-Cholinesterase Assay (Ellman's Method)

This protocol is adapted from the method used to determine the AChE and BuChE inhibitory activity of this compound[1].

-

Reagents : 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and phosphate buffer (pH 8.0).

-

Procedure :

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

-

Add the enzyme solution (AChE or BuChE) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Calculation : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant activity of this compound using the DPPH radical scavenging assay[2].

-

Reagent : 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Procedure :

-

Add a methanolic solution of this compound at various concentrations to a solution of DPPH in methanol.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 515 nm.

-

-

Calculation : The radical scavenging activity is calculated as the percentage decrease in absorbance compared to a control solution containing only DPPH and methanol.

ABTS Radical Scavenging Assay

This protocol describes the ABTS radical scavenging assay used to evaluate the antioxidant capacity of this compound[2].

-

Reagents : 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate.

-

Procedure :

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the this compound solution to the diluted ABTS•+ solution.

-

Measure the absorbance at 734 nm after 6 minutes.

-

-

Calculation : The percentage of inhibition of absorbance is calculated relative to a control.

Conclusion

This compound is a promising natural compound with well-defined chemical characteristics and significant biological activities. Its dual inhibition of AChE and BuChE, coupled with its antioxidant properties, makes it a strong candidate for further investigation in the context of neurodegenerative diseases. The detailed protocols provided in this guide are intended to support researchers in the continued exploration of this compound's therapeutic potential. Further studies are warranted to establish its in vivo efficacy, safety profile, and to fully elucidate the signaling pathways through which it exerts its neuroprotective effects.

References

Feralolide: A Deep Dive into its Mechanism of Action in Cognitive Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feralolide, a dihydroisocoumarin isolated from Aloe vera, has emerged as a promising natural compound for the potential treatment of cognitive disorders, including Alzheimer's disease. Preclinical studies have demonstrated its ability to ameliorate memory impairments in various animal models. This technical guide provides an in-depth analysis of the known and potential mechanisms of action of this compound, focusing on its dual role as a cholinesterase inhibitor and an antioxidant. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

The therapeutic potential of this compound in cognitive disorders appears to stem from two primary biochemical activities: the inhibition of key enzymes in the cholinergic pathway and the mitigation of oxidative stress.

Cholinesterase Inhibition

A central hypothesis in the pathology of Alzheimer's disease is the cholinergic deficit, characterized by reduced levels of the neurotransmitter acetylcholine (ACh) in the brain. This compound directly addresses this by inhibiting the enzymes responsible for ACh degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, this compound increases the synaptic availability of ACh, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory processes.[1][2]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is another key factor in the pathogenesis of neurodegenerative diseases. This compound has demonstrated significant antioxidant properties by scavenging free radicals. This activity helps protect neuronal cells from oxidative damage, thereby preserving their structure and function.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Enzyme Inhibition and Antioxidant Activity of this compound

| Assay | Target | IC50 (µg/mL) |

| Acetylcholinesterase (AChE) Inhibition | Acetylcholinesterase | 55[2] |

| Butyrylcholinesterase (BuChE) Inhibition | Butyrylcholinesterase | 52[2] |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 170[2] |

| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 220[2] |

Table 2: In Vivo Behavioral Effects of this compound in Scopolamine-Induced Amnesic Mice

| Behavioral Test | Parameter | This compound Effect (Dose-dependent) |

| Morris Water Maze | Escape Latency & Path Length | Decreased[2] |

| Novel Object Recognition Test | Discrimination Index | Increased[2] |

| Elevated Plus Maze | Transfer Latency | Decreased[2] |

| Passive Avoidance Test | Step-down Latency | Increased[2] |

Signaling Pathways

Based on the known primary actions of this compound, we can infer its potential influence on downstream signaling pathways crucial for neuronal health and cognitive function. While direct studies on this compound's impact on these specific pathways are limited, the following diagrams illustrate the hypothesized molecular cascades.

Cholinergic Signaling Pathway

By inhibiting AChE and BuChE, this compound increases synaptic acetylcholine levels. Acetylcholine then binds to muscarinic and nicotinic receptors on the postsynaptic neuron, initiating signaling cascades that are vital for synaptic plasticity and memory formation.

References

In Vitro Bioactivity of Feralolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro bioactivity of Feralolide, a dihydroisocoumarin isolated from Aloe vera. The document summarizes key quantitative data, details experimental protocols for major bioassays, and presents visual workflows to facilitate understanding and replication of the described studies.

Quantitative Bioactivity Data

This compound has been evaluated for its antioxidant and enzyme inhibitory properties. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values from in vitro assays.

Table 1: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| DPPH Radical Scavenging | 170[1][2] | Ascorbic Acid | 63[3] |

| ABTS Radical Scavenging | 220[1][2] | Ascorbic Acid | 130[3] |

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| Acetylcholinesterase (AChE) | 55[1][2] | Donepezil | 60 - 67[4] |

| Butyrylcholinesterase (BuChE) | 52[1][2] | Donepezil | 65 - 72[4] |

Experimental Protocols

Detailed methodologies for the key in vitro bioassays are provided below.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 2.4 mg in 100 mL).[1]

-

Prepare various concentrations of this compound.

-

Add a small volume of the this compound test solution (e.g., 5 µL) to a larger volume of the methanolic DPPH solution (e.g., 3.995 mL).[4]

-

Vigorously shake the mixture.

-

Incubate the mixture at room temperature in the dark for 30 minutes.[4]

-

Measure the absorbance of the reaction mixture at 515 nm using a spectrophotometer.[1][4]

-

A blank sample containing only DPPH in methanol is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample.

ABTS Radical Scavenging Assay

This assay is another method to evaluate the free radical scavenging capacity of a compound.

Materials:

-

This compound

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Potassium persulfate

-

Phosphate buffered saline (PBS)

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare various concentrations of this compound.

-

Add a small volume of the this compound test solution to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A blank is run with the solvent instead of the sample.

-

The percentage of inhibition is calculated using a similar formula as for the DPPH assay.

Cholinesterase Inhibition Assays (AChE and BuChE)

These assays determine the potential of a compound to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) from a commercial source

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound (this compound at various concentrations), and the enzyme (AChE or BuChE).

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

The rate of reaction is determined.

-

The percentage of enzyme inhibition is calculated using the formula: % Inhibition = [1 - (V_sample / V_control)] x 100 where V_sample is the reaction rate in the presence of the inhibitor and V_control is the reaction rate without the inhibitor.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a relevant biological pathway.

Anti-inflammatory and Anticancer Activities

While Aloe vera extracts and some of their constituents, such as aloesin and aloe-emodin, have been investigated for their anti-inflammatory and anticancer properties, the currently available literature from the performed search does not provide specific quantitative in vitro data for this compound in these areas.[5][6][7][8][9][10] Reports suggest that some compounds from Aloe vera may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5] Similarly, various compounds from Aloe vera have demonstrated antiproliferative and pro-apoptotic effects on different cancer cell lines.[8][9][10][11] Further research is required to specifically elucidate and quantify the anti-inflammatory and anticancer potential of this compound.

Conclusion

This compound demonstrates notable in vitro bioactivity as an antioxidant and an inhibitor of cholinesterase enzymes. The data presented in this guide provide a foundation for further investigation into its therapeutic potential, particularly in the context of neurodegenerative diseases where oxidative stress and cholinergic dysfunction are implicated. Future studies should aim to expand the bioactivity profile of this compound, especially concerning its anti-inflammatory and anticancer effects, to fully understand its pharmacological promise.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiamnesic Effects of this compound Isolated from Aloe vera Resin Miller against Learning Impairments Induced in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antiamnesic Effects of this compound Isolated from Aloe vera Resin Miller against Learning Impairments Induced in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Natural inhibitors for severe acute respiratory syndrome coronavirus 2 main protease from Moringa oleifera, Aloe vera, and Nyctanthes arbor-tristis: molecular docking and ab initio fragment molecular orbital calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aloe and its Effects on Cancer: A Narrative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 11. rjptonline.org [rjptonline.org]

Feralolide: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feralolide, a dihydroisocoumarin, has emerged as a promising natural product with a range of biological activities. This technical guide provides an in-depth overview of the discovery of this compound, its documented natural sources, and detailed methodologies for its isolation and characterization. Furthermore, this document summarizes the current understanding of its biological effects, including its antiamnesic, antioxidant, and potential anti-inflammatory and antiviral properties. Quantitative data from key studies are presented in structured tables for comparative analysis. Additionally, this guide illustrates the proposed signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's mechanism of action and its potential for therapeutic development.

Discovery and Chemical Profile

This compound is a dihydroisocoumarin first isolated from a commercial sample of Cape aloe.[1] Its chemical structure was determined by spectroscopic methods and has been established as (3R)-3,4-dihydro-6,8-dihydroxy-3-(2'-acetyl-3',5'-dihydroxyphenyl)methyl-1H-[2]benzopyran-1-one).[1] The molecular formula of this compound is C₁₈H₁₆O₇.[2]

Natural Sources

This compound has been identified and isolated from various species of the Aloe genus. While initially discovered in Aloe ferox (Cape aloe), subsequent research has confirmed its presence in several other species. A comprehensive list of its known natural sources is provided in Table 1.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Reference(s) |

| Aloe vera (syn. Aloe barbadensis) | Asphodelaceae | [3][4][5][6][7] |

| Aloe ferox | Asphodelaceae | [2][8] |

| Aloe sinkatana | Asphodelaceae | [2] |

| Aloe hildebrandtii | Asphodelaceae | [7][8] |

| Aloe arborescens | Asphodelaceae | [7] |

| Aloe hijazensis | Asphodelaceae | [7] |

| Aloe plicatilis | Asphodelaceae | [7] |

| Aloe rupestris | Asphodelaceae | [7] |

Experimental Protocols: Isolation and Purification

The isolation of this compound typically involves solvent extraction from the resin or leaves of Aloe species, followed by chromatographic separation. A representative protocol for the isolation of this compound from Aloe vera resin is detailed below.[4][9]

Extraction

-

Air-dry and finely powder the resin of A. vera (e.g., 1042 g).[9]

-

Extract the powdered resin with methanol (e.g., 2.5 L) at room temperature. This process is repeated three times over a period of 15 days for each extraction.[9]

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure at 45 °C to yield a crude methanol extract.[9]

Fractionation

-

Suspend the crude methanol extract in water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity to fractionate the extract. The typical solvent series is:

-

n-hexane

-

Dichloromethane

-

Ethyl acetate

-

n-butanol

-

-

The majority of this compound is typically found in the ethyl acetate and n-butanol fractions.

Purification

-

Subject the this compound-containing fractions to further purification using chromatographic techniques.

-

Column chromatography over silica gel is a common initial purification step.

-

Further purification can be achieved using techniques such as High-Speed Counter-Current Chromatography (HSCCC) or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[7]

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, with the most prominent being its antiamnesic, antioxidant, and enzyme inhibitory effects.

Antiamnesic Activity

This compound has demonstrated the ability to reverse scopolamine-induced amnesia in animal models.[3][4][5] This effect is believed to be mediated, at least in part, through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[3][4][5]

Enzyme Inhibition

This compound exhibits inhibitory activity against several enzymes, including AChE, BuChE, and cyclooxygenase-1 (COX-1).[3][4][5][7]

Table 2: Summary of In Vitro Biological Activities of this compound

| Assay | Target | IC₅₀ (µg/mL) | Reference(s) |

| Acetylcholinesterase (AChE) Inhibition | Acetylcholinesterase | 55 | [3][4][5] |

| Butyrylcholinesterase (BuChE) Inhibition | Butyrylcholinesterase | 52 | [3][4][5] |

| DPPH Radical Scavenging | DPPH radical | 170 | [3][4][5] |

| ABTS Radical Scavenging | ABTS radical | 220 | [3][4][5] |

| Cyclooxygenase-1 (COX-1) Inhibition | Cyclooxygenase-1 | - (24% inhibition at 10 µM) | [7] |

Signaling Pathways

While the precise molecular signaling pathways of this compound are still under investigation, its known inhibitory activities allow for the proposal of its mechanism of action in key biological processes.

Proposed Cholinergic Signaling Pathway in Antiamnesic Activity

The memory-enhancing effects of this compound are likely linked to its ability to modulate cholinergic signaling. By inhibiting AChE and BuChE, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.

Proposed Anti-inflammatory Signaling Pathway

This compound's inhibition of COX-1 suggests a potential role in modulating inflammatory pathways. COX-1 is a key enzyme in the synthesis of prostaglandins from arachidonic acid. By inhibiting COX-1, this compound may reduce the production of pro-inflammatory prostaglandins, thereby exerting an anti-inflammatory effect.

Potential Therapeutic Applications

The biological activities of this compound suggest its potential for development as a therapeutic agent in several areas:

-

Neurodegenerative Diseases: Its antiamnesic and cholinesterase inhibitory properties make it a candidate for further investigation in the context of Alzheimer's disease and other cognitive disorders.[3][4][5]

-

Inflammatory Conditions: The anti-inflammatory potential of this compound, indicated by its COX-1 inhibition, warrants further exploration for the treatment of inflammatory disorders.

-

Antiviral Applications: Preliminary in silico studies have suggested that this compound may have a high binding affinity for the main protease of SARS-CoV-2, indicating a potential, yet unproven, antiviral role.[6][10]

Conclusion and Future Directions

This compound is a naturally occurring dihydroisocoumarin with a compelling profile of biological activities. Its presence in several Aloe species, coupled with established isolation protocols, makes it an accessible compound for further research. The antiamnesic, antioxidant, and anti-inflammatory properties of this compound highlight its potential as a lead compound for the development of new therapeutics. Future research should focus on elucidating the detailed molecular mechanisms and signaling pathways affected by this compound, conducting more extensive in vivo efficacy and safety studies, and exploring its potential in a broader range of disease models. Such efforts will be crucial in translating the therapeutic promise of this compound into clinical applications.

References

- 1. Dihydroisocoumarins, Naphthalenes, and Further Polyketides from Aloe vera and A. plicatilis: Isolation, Identification and Their 5-LOX/COX-1 Inhibiting Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antiamnesic Effects of this compound Isolated from Aloe vera Resin Miller against Learning Impairments Induced in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C18H16O7 | CID 5317333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Natural inhibitors for severe acute respiratory syndrome coronavirus 2 main protease from Moringa oleifera, Aloe vera, and Nyctanthes arbor-tristis: molecular docking and ab initio fragment molecular orbital calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms and associated cell signalling pathways underlying the anticancer properties of phytochemical compounds from Aloe species (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Feralolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Feralolide, a bioactive dihydroisocoumarin isolated from Aloe vera. The document details the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data essential for the structural elucidation and characterization of this natural product. It also outlines standardized experimental protocols and visual workflows to aid researchers in their analytical endeavors.

Introduction to this compound

This compound is a dihydroisocoumarin that has been the subject of scientific interest due to its potential biological activities. The structural elucidation of such natural products relies heavily on modern spectroscopic techniques, primarily NMR and MS, which provide detailed information about the molecule's atomic connectivity and overall structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source is recommended for the analysis of this compound.

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

For analysis, the stock solution is further diluted to a concentration of 1-10 µg/mL with the mobile phase solvent (typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization).

MS Parameters:

-

Ionization Mode: Positive ion mode (ESI+) is typically used for this compound.

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 100 - 150 °C

-

Desolvation Temperature: 250 - 350 °C

-

Desolvation Gas Flow: 600 - 800 L/Hr

-

Mass Range: m/z 50 - 1000

MS Data for this compound

The mass spectrometry data is crucial for determining the molecular formula of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₇ | [1] |

| Molecular Weight | 344.3 g/mol | [1] |

| Monoisotopic Mass | 344.08960285 Da | [1] |

| Observed Ion (ESI+) | [M+H]⁺ | [2] |

| m/z of [M+H]⁺ | 345 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

NMR Experiments and Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (zgpg30 or similar).

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2 seconds.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used. The spectral widths and number of increments in the indirect dimension are optimized based on the ¹H and ¹³C spectra.

¹H NMR Spectroscopic Data for this compound

The ¹H NMR spectrum provides information about the number and types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 6.29 | d | 2.2 | Aromatic H | [2] |

| 6.24 | d | 2.2 | Aromatic H | [2] |

| 6.20 | d | 2.2 | Aromatic H | [2] |

| 6.18 | d | 2.2 | Aromatic H | [2] |

| 4.72 | m | - | Oxymethine H | [2] |

| 3.06 / 2.95 | m | 13.7, 7.4 | Methylene H | [2] |

| 2.84 / 2.80 | m | 16.4, 10.4 | Methylene H | [2] |

¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

| Chemical Shift (δ) ppm | Carbon Type | Assignment | Reference |

| 206.7 | C=O | Ketone Carbonyl | [2] |

| 171.3 | C=O | Ester Carbonyl | [2] |

| 161.4 | C | Aromatic C-O | [2] |

| 160.2 | C | Aromatic C-O | [2] |

| 139.4 | C | Aromatic C | [2] |

| 39.6 | CH₂ | Methylene Carbon | [2] |

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and the fundamental principles of the techniques employed.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Fundamental principles of NMR and Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide, including mass-to-charge ratios and detailed ¹H and ¹³C NMR chemical shifts, provide a comprehensive foundation for the identification and characterization of this compound. The outlined experimental protocols offer a standardized approach for researchers to obtain high-quality data. The combination of these powerful analytical techniques is indispensable for the structural elucidation of novel natural products and plays a critical role in advancing drug discovery and development.

References

Feralolide: A Technical Guide on its Chemical Identity, Bioactivity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Feralolide, a naturally occurring dihydroisocoumarin with significant therapeutic potential. The document details its chemical identifiers, experimental protocols for its isolation and bioactivity assessment, and its role in modulating cholinergic signaling pathways.

Chemical Identifiers and Properties

This compound has been characterized by various chemical and physical properties, which are crucial for its identification, synthesis, and application in research and drug development. The key identifiers and properties are summarized in the table below.

| Identifier Type | Value |

| CAS Number | 149418-38-2 |

| IUPAC Name | (3R)-3-[(2-acetyl-3,5-dihydroxyphenyl)methyl]-6,8-dihydroxy-3,4-dihydro-1H-isochromen-1-one |

| Chemical Formula | C₁₈H₁₆O₇ |

| Molecular Weight | 344.32 g/mol |

| SMILES | CC(=O)C1=C(C=C(C=C1O)O)C[C@H]1CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

| InChI | InChI=1S/C18H16O7/c1-8(19)16-9(2-11(20)6-14(16)22)4-13-5-10-3-12(21)7-15(23)17(10)18(24)25-13/h2-3,6-7,13,20-23H,4-5H2,1H3/t13-/m1/s1 |

| InChIKey | YAAJRTVBAVFJQG-CYBMUJFWSA-N |

Experimental Protocols

Detailed methodologies for the isolation and bioactivity assessment of this compound are critical for reproducible research. The following sections outline the key experimental protocols.

This compound can be isolated from the resin of Aloe vera using a multi-step extraction and chromatographic process.

-

Extraction: The dried resin of Aloe vera is macerated with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction, which is rich in this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

This assay measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Different concentrations of this compound are mixed with the DPPH solution.

-

The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve. This compound has been reported to have an IC50 value of 170 μg/mL in this assay.[1][2][3]

This assay assesses the capacity of this compound to neutralize the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

The ABTS radical cation solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Different concentrations of this compound are added to the diluted ABTS radical cation solution.

-

After a defined incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.

-

The percentage of inhibition of the ABTS radical cation is calculated, and the IC₅₀ value is determined. This compound has shown an IC50 value of 220 μg/mL in this assay.[1][2][3]

This colorimetric assay, based on Ellman's method, is used to determine the inhibitory effect of this compound on cholinesterase enzymes.

-

The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the respective enzyme (AChE or BuChE).

-

Different concentrations of this compound are added to the reaction mixture and incubated for 15 minutes.

-

The substrate, either acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE, is added to initiate the reaction.

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

The absorbance of the yellow product is measured at 412 nm over time.

-

The percentage of enzyme inhibition is calculated, and the IC₅₀ values are determined. This compound has demonstrated IC50 values of 55 μg/mL for AChE and 52 μg/mL for BuChE.[1][2][3]

Signaling Pathway and Mechanism of Action

This compound's therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's, is primarily attributed to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] This inhibitory action plays a crucial role in the cholinergic signaling pathway.

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on AChE.

In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to acetylcholine receptors on the postsynaptic neuron, triggering a signal that is essential for cognitive functions like learning and memory.[4][5] The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which breaks down ACh into choline and acetate.[4] In conditions like Alzheimer's disease, there is a deficit in acetylcholine.[1] this compound acts as a cholinesterase inhibitor, blocking the active site of AChE (and BuChE).[1][2] This inhibition prevents the degradation of acetylcholine, leading to an increased concentration and prolonged availability of the neurotransmitter in the synaptic cleft.[1] The enhanced cholinergic signaling helps to ameliorate the cognitive deficits associated with reduced acetylcholine levels.[1][2] This mechanism of action is analogous to that of established Alzheimer's drugs like donepezil.[1]

Experimental Workflow

The logical flow from the natural source to the identification of a bioactive compound and the elucidation of its mechanism of action is a standard practice in natural product drug discovery.

Caption: Experimental workflow for the isolation and characterization of this compound.

This comprehensive guide provides a solid foundation for researchers and professionals interested in the further investigation and potential therapeutic application of this compound. The detailed protocols and mechanistic insights are intended to facilitate future studies aimed at unlocking the full potential of this promising natural compound.

References

- 1. Antiamnesic Effects of this compound Isolated from Aloe vera Resin Miller against Learning Impairments Induced in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiamnesic Effects of this compound Isolated from Aloe vera Resin Miller against Learning Impairments Induced in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. metrotechinstitute.org [metrotechinstitute.org]

- 5. mdpi.com [mdpi.com]

Feralolide: A Technical Guide to its Potential Therapeutic Targets

Audience: Researchers, scientists, and drug development professionals.

Introduction: Feralolide is a dihydroisocoumarin, a natural compound isolated from the resin of Aloe vera.[1] Emerging research has identified this compound as a molecule of significant therapeutic interest, with demonstrated bioactivities relevant to neurodegenerative diseases and viral infections. This technical guide provides an in-depth overview of the identified therapeutic targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Chapter 1: Cholinergic System Modulation in Cognitive Disorders

A primary area of investigation for this compound is its potential in treating cognitive disorders, such as Alzheimer's disease.[1] The mechanism is thought to be analogous to established drugs like donepezil, focusing on the modulation of the cholinergic system.[2] Scopolamine, a cholinergic antagonist, is often used in animal models to induce memory deficits by blocking cholinergic signaling; this compound has been shown to reverse these deficits.[3]

Therapeutic Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Acetylcholine is a critical neurotransmitter for learning and memory. Its degradation in the synaptic cleft is carried out by two key enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Inhibition of these enzymes increases the availability of acetylcholine, a key strategy in managing Alzheimer's disease symptoms.[2][4] this compound exhibits potent, concentration-dependent inhibitory activity against both AChE and BuChE.[1][5]

Data Presentation: Cholinesterase Inhibition

The inhibitory efficacy of this compound against AChE and BuChE was determined in vitro, with the following half-maximal inhibitory concentrations (IC₅₀) reported.

| Target Enzyme | This compound IC₅₀ (µg/mL) | Reference Compound (Donepezil) IC₅₀ |

| Acetylcholinesterase (AChE) | 55 | Not explicitly stated in provided abstracts |

| Butyrylcholinesterase (BuChE) | 52 | Not explicitly stated in provided abstracts |

| Data sourced from[1][2][5] |

Signaling Pathway: Inhibition of Acetylcholine Degradation

This compound's primary mechanism in the context of cognitive enhancement is the direct inhibition of AChE and BuChE. This action reduces the breakdown of acetylcholine (ACh) in the neuronal synapse, thereby increasing its concentration and enhancing cholinergic neurotransmission.

Experimental Protocol: AChE and BuChE Inhibition Assays

The cholinesterase inhibitory activity of this compound was evaluated using a modified Ellman's method.

-

Reagents: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine chloride (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the coloring agent, AChE (from electric eel), and BuChE (from equine serum).

-

Preparation: A phosphate buffer (pH 8.0) is prepared. This compound is dissolved to create various concentrations.

-

Assay Procedure:

-

In a 96-well microplate, 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the enzyme solution (AChE or BuChE) are added.

-

20 µL of this compound solution at varying concentrations is added to the wells and incubated for 15 minutes at 25°C.

-

The reaction is initiated by adding 10 µL of the substrate (ATCI for AChE or BTCI for BuChE).

-

-

Measurement: The absorbance is measured continuously at 412 nm for 5 minutes. The rate of reaction is calculated.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(V_max - V_sample) / V_max] * 100, where V_max is the reaction rate without the inhibitor and V_sample is the rate with this compound. The IC₅₀ value is determined from the dose-response curve.

Chapter 2: Antioxidant Activity and Neuroprotection

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a well-established contributor to the pathophysiology of neurodegenerative diseases. The ability to scavenge free radicals is a key therapeutic property for neuroprotective agents. This compound has demonstrated significant antioxidant effects in in vitro assays.[1]

Therapeutic Target: Reactive Oxygen Species (ROS)

This compound acts as a free radical scavenger, directly neutralizing harmful ROS such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. This activity can help protect neuronal cells from oxidative damage.

Data Presentation: Free Radical Scavenging Activity

| Assay | This compound IC₅₀ (µg/mL) | Reference Compound (Ascorbic Acid) IC₅₀ |

| DPPH Scavenging | 170 | Not explicitly stated in provided abstracts |

| ABTS Scavenging | 220 | 130 µg/mL |

| Data sourced from[1][3][5] |

Logical Relationship: this compound as an Antioxidant

The antioxidant mechanism involves the donation of an electron or hydrogen atom from this compound to a free radical, neutralizing its reactivity and preventing it from causing cellular damage.

Experimental Protocols: DPPH and ABTS Assays

-

DPPH Radical Scavenging Assay:

-

A solution of DPPH radical (2.4 mg in 100 mL methanol) is prepared.[2]

-

Different concentrations of this compound are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 515 nm using a spectrophotometer.

-

The scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution alone.

-

-

ABTS Radical Cation Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

The ABTS•+ solution is diluted with methanol to an absorbance of ~0.70 at 734 nm.

-

Different concentrations of this compound are added to the ABTS•+ solution.

-

After a 6-minute incubation, the absorbance is measured at 734 nm.

-

The scavenging percentage is calculated similarly to the DPPH assay.

-

Chapter 3: Antiviral Potential via SARS-CoV-2 Protease Inhibition

In silico studies have highlighted a novel potential therapeutic application for this compound as an antiviral agent. Molecular docking and fragment molecular orbital (FMO) calculations identified this compound as a promising inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[6]

Therapeutic Target: SARS-CoV-2 Main Protease (Mpro)

The Mpro (also known as 3CLpro) is a viral enzyme that cleaves viral polyproteins into functional non-structural proteins, which are essential for the virus to replicate and assemble.[6][7] Inhibiting Mpro effectively halts the viral life cycle. Among 35 natural compounds tested from various plants, this compound exhibited the highest binding affinity for Mpro.[6] Computational studies also suggest that introducing a hydroxyl group to the this compound structure could further enhance this binding affinity.[6][7]

Signaling Pathway: Disruption of Viral Replication

This compound is predicted to bind to the active site of Mpro, physically blocking its ability to cleave the viral polyprotein. This inhibition prevents the formation of the viral replication-transcription complex, thereby stopping the production of new viral particles.

Experimental Protocol: In Silico Analysis

The antiviral potential of this compound was assessed using computational methods.

-

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to the Mpro active site to form a stable complex. It estimates the binding affinity based on scoring functions.

-

Ab Initio Fragment Molecular Orbital (FMO) Calculations: This quantum-mechanical method provides a more precise investigation of the binding properties.[6] It calculates the interaction energies between the ligand (this compound) and individual amino acid residues of the target protein (Mpro), identifying key interactions like hydrogen bonds that contribute to binding affinity.[7] These calculations revealed that this compound forms hydrogen bonds with key residues like Glu166 and Asn142 in the Mpro binding pocket.[7]

Chapter 4: Summary of In Vivo Preclinical Evidence

The therapeutic potential of this compound for cognitive disorders has been validated in preclinical animal models. These studies used scopolamine to induce amnesia in mice, a standard model for assessing antiamnesic effects.[3]

Experimental Workflow: Murine Model of Amnesia

This compound was administered to mice at doses of 50, 100, and 200 mg/kg.[1] Its efficacy in reversing scopolamine-induced memory impairment was evaluated using a battery of behavioral tests.[2] An acute toxicity study showed no adverse effects or mortality at doses up to 300 mg/kg.[1]

Experimental Protocols: Behavioral Assays

-

Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. This compound-treated mice showed a dose-dependent decrease in escape latency and path length to find the platform compared to the scopolamine-only group.[1][5]

-

Elevated Plus Maze (EPM): This test can be used to assess learning and anxiety. A decrease in the time it takes for a mouse to move from an open arm to a closed arm (transfer latency) over trials indicates learning. This compound significantly decreased transfer latency.[1][2]

-

Novel Object Recognition Test (NORT): This test evaluates recognition memory. Mice are habituated to two identical objects. Later, one object is replaced with a novel one. The time spent exploring the novel object is measured. This compound-treated mice showed a significantly increased discrimination index, spending more time with the novel object.[1][2]

-

Passive Avoidance Test: This test assesses long-term, fear-motivated memory. Mice learn to avoid an environment where they previously received a mild foot shock. This compound caused a significant, dose-dependent increase in step-down latency, indicating improved retention of the memory.[1][2]

Conclusion

This compound presents a multi-target therapeutic profile with significant potential. The primary, well-supported targets are acetylcholinesterase and butyrylcholinesterase , positioning this compound as a promising candidate for the treatment of cognitive decline in conditions like Alzheimer's disease. Its antioxidant properties further support a neuroprotective role by combating oxidative stress. Additionally, compelling in silico evidence identifies the SARS-CoV-2 main protease as a potential target, warranting further investigation into its antiviral applications. Future research should focus on elucidating downstream signaling pathways affected by this compound and advancing its development through more complex preclinical and clinical studies.

References

- 1. Antiamnesic Effects of this compound Isolated from Aloe vera Resin Miller against Learning Impairments Induced in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antiamnesic Effects of this compound Isolated from Aloe vera Resin Miller against Learning Impairments Induced in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural inhibitors for severe acute respiratory syndrome coronavirus 2 main protease from Moringa oleifera, Aloe vera, and Nyctanthes arbor-tristis: molecular docking and ab initio fragment molecular orbital calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Feralolide: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feralolide, a dihydroisocoumarin primarily isolated from Aloe vera resin, has emerged as a promising natural compound with significant neuroprotective potential. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its role in neuroprotection. It details its chemical properties, established mechanisms of action, and the experimental evidence supporting its potential as a therapeutic agent for neurodegenerative disorders. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes known and putative signaling pathways to facilitate further research and development in this area.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of therapeutics for these conditions is the identification of compounds that can protect neurons from damage and degeneration. This compound, a natural product isolated from the resin of Aloe vera, has demonstrated significant neuroprotective effects in preclinical studies.[1][2] Its primary known mechanisms of action are the inhibition of cholinesterases and potent antioxidant activity, both of which are critical in the context of neurodegeneration.[1][2][3][4] This guide serves as a technical resource for researchers and drug development professionals, consolidating the existing data on this compound to support its exploration as a neuroprotective agent.

Chemical and Physical Properties

This compound is classified as a dihydroisocoumarin.[3] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (3R)-3-[(2-acetyl-3,5-dihydroxyphenyl)methyl]-6,8-dihydroxy-3,4-dihydro-1H-isochromen-1-one | PubChem CID: 5317333[5] |

| Molecular Formula | C18H16O7 | PubChem CID: 5317333[5] |

| Molecular Weight | 344.3 g/mol | PubChem CID: 5317333[5] |

| Source | Isolated from the methanolic extract of Aloe vera resin. Also reported in Aloe ferox and Aloe sinkatana. | [1][3][5] |

| Appearance | Amorphous powder. | [6] |

Established Mechanisms of Neuroprotection

Current research indicates that this compound's neuroprotective effects are primarily mediated through two well-defined mechanisms: cholinesterase inhibition and antioxidant activity.

Cholinesterase Inhibition

This compound acts as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][3] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy in Alzheimer's disease.

| Enzyme | IC50 (µg/mL) | Source |

| Acetylcholinesterase (AChE) | 55 | [1][3] |

| Butyrylcholinesterase (BuChE) | 52 | [1][3] |

The inhibitory activity of this compound against AChE and BuChE can be determined using a spectrophotometric method, such as the Ellman's method.

-

Preparation of Reagents:

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

AChE or BuChE enzyme solution.

-

Phosphate buffer (pH 8.0).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, this compound solution at various concentrations, and the respective enzyme (AChE or BuChE).

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Add the substrate (ATCI or BTCI) to initiate the enzymatic reaction.

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Molecular docking studies have provided insights into the binding mode of this compound with AChE and BuChE. The flavone moiety of this compound is crucial for its interaction with the active site residues of the enzymes. The carbonyl and hydroxyl functional groups of this compound form strong hydrogen bonds with key amino acid residues, such as His440 and Glu199 in AChE.

Figure 1: this compound's inhibitory interaction with the active site of AChE.

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals, which are implicated in the oxidative stress component of neurodegeneration.

| Assay | IC50 (µg/mL) | Source |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | 170 | [1][4] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | 220 | [1][4] |

-

Preparation of Reagents:

-

DPPH solution in methanol.

-

This compound solution at various concentrations in a suitable solvent.

-

Methanol as a blank.

-

-

Assay Procedure:

-

Add the this compound solution to the DPPH solution in a 96-well plate or cuvettes.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The scavenging of the DPPH radical by this compound leads to a decrease in absorbance.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity for each concentration of this compound using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the this compound concentration.

-

In Vivo Neuroprotective Effects

The neuroprotective effects of this compound have been demonstrated in animal models of cognitive impairment. In a scopolamine-induced amnesia model in mice, this compound administration was shown to reverse memory deficits.

-

Morris Water Maze Test: this compound treatment resulted in a dose-dependent decrease in escape latency and path length, indicating improved spatial learning and memory.[1][2]

-

Novel Object Recognition Test (NORT): this compound significantly increased the discrimination index in a dose-dependent manner, reflecting enhanced recognition memory.[1][2]

-

Passive Avoidance Test: this compound administration led to a significant dose-dependent increase in step-down latency, indicating improved fear memory.[1][2]

-

Animal Model: Use adult male or female mice (e.g., Swiss albino).

-

Drug Administration:

-

Administer this compound at various doses (e.g., 50, 100, 200 mg/kg, intraperitoneally) for a specified period.

-

A control group receives the vehicle, and a positive control group may receive a standard drug like donepezil.

-

-

Induction of Amnesia:

-

After a set time following the final this compound administration (e.g., 60 minutes), induce amnesia by administering scopolamine (e.g., 1 mg/kg, intraperitoneally).

-

-

Behavioral Testing:

-

After a further interval (e.g., 30 minutes), subject the mice to a battery of behavioral tests (e.g., Morris water maze, NORT, passive avoidance test) to assess cognitive function.

-

-

Data Analysis:

-

Analyze the data from the behavioral tests to compare the performance of the this compound-treated groups with the control and scopolamine-only groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

-

Figure 2: Workflow for evaluating the antiamnesic effects of this compound.

Putative Intracellular Signaling Pathways in Neuroprotection

While the direct cholinesterase inhibitory and antioxidant activities of this compound are well-documented, the specific intracellular signaling pathways it modulates to exert its neuroprotective effects are not yet fully elucidated. Based on the known activities of other cholinesterase inhibitors and antioxidant compounds, several pathways are hypothesized to be involved. Further research is required to confirm the role of these pathways in this compound-mediated neuroprotection.

Cholinergic Anti-inflammatory Pathway

By increasing acetylcholine levels, this compound may activate the cholinergic anti-inflammatory pathway. This pathway involves the binding of acetylcholine to α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells like microglia, leading to the inhibition of pro-inflammatory cytokine release.

PI3K/Akt Signaling Pathway

Many neuroprotective compounds exert their effects through the activation of the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation. Activation of this pathway can inhibit apoptosis and promote neuronal survival.

Nrf2-ARE Pathway

As an antioxidant, this compound may activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress.

Figure 3: Putative signaling pathways involved in this compound's neuroprotection.

Future Directions and Conclusion

This compound presents a compelling profile as a neuroprotective agent, with well-established dual cholinesterase inhibitory and antioxidant activities. The in vivo data strongly support its potential to ameliorate cognitive deficits. However, to advance the development of this compound as a therapeutic candidate, further research is crucial in the following areas:

-

Elucidation of Signaling Pathways: In-depth studies are needed to identify and characterize the specific intracellular signaling pathways modulated by this compound in neuronal cells.

-

Structure-Activity Relationship (SAR) Studies: SAR studies would help in optimizing the chemical structure of this compound to enhance its potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies are required to evaluate the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

-

Efficacy in a Wider Range of Neurodegenerative Models: The neuroprotective effects of this compound should be investigated in other animal models of neurodegeneration beyond scopolamine-induced amnesia.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-stage research on Feralolide derivatives

An In-Depth Technical Guide to Early-Stage Research on Feralolide Derivatives

Introduction

This compound is a dihydroisocoumarin, a type of phenolic polyketide, originally isolated from the resin of Aloe vera.[1] It has also been identified in other species such as Aloe ferox, Aloe hijazensis, and Aloe plicatilis.[2][3] The chemical structure of this compound is (3R)-3-[(2-acetyl-3,5-dihydroxyphenyl)methyl]-6,8-dihydroxy-3,4-dihydroisochromen-1-one.[3] Early-stage research has highlighted its potential across several therapeutic areas, primarily focusing on its neuroprotective, anti-inflammatory, and antiviral properties. This has spurred further investigation into its derivatives as potential lead compounds for drug development.

Biological Activities and Therapeutic Potential

Initial studies have revealed a range of biological activities for this compound, suggesting its potential in treating complex diseases.

Neuroprotective and Anti-amnesic Effects

This compound has demonstrated significant potential in ameliorating cognitive deficits. In preclinical models, it effectively reversed scopolamine-induced amnesia.[1] This neuroprotective effect is attributed, at least in part, to its ability to inhibit key enzymes in the cholinergic pathway.

-

Cholinesterase Inhibition : this compound exhibits dose-dependent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting these enzymes, this compound may increase acetylcholine levels in the brain, a key strategy in managing symptoms of Alzheimer's disease.

-

In Vivo Efficacy : In mouse models, administration of this compound at doses of 50, 100, and 200 mg/kg led to significant improvements in memory and learning, as measured by standard behavioral tests such as the Morris water maze, elevated plus maze, and passive avoidance tests.[1][4]

Antiviral Potential (In Silico Studies)

Computational studies have identified this compound as a promising candidate for antiviral drug development, particularly against SARS-CoV-2.

-

Mpro Inhibition : In silico models show that this compound exhibits a high binding affinity for the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[5][6]

-

Derivative Enhancement : Research using Fragment Molecular Orbital (FMO) calculations suggests that the binding affinity of this compound to Mpro can be significantly enhanced by introducing a hydroxyl group.[5][7] Specifically, hydroxylation at the 'd-site' of the this compound structure was found to be most effective, enhancing the interaction with key amino acid residues like Glu166 in the Mpro binding pocket.[5] This makes hydroxylated this compound derivatives highly attractive targets for synthesis and further investigation as potent Mpro inhibitors.[5][7]

Anti-inflammatory and Antioxidant Activity

This compound also possesses anti-inflammatory and antioxidant properties.

-

COX-1 Inhibition : this compound was found to inhibit the cyclooxygenase-1 (COX-1) enzyme, achieving a 24% reduction in malondialdehyde (MDA) production at a concentration of 10 µM.[2] This is the first documented anti-inflammatory activity for a dihydroisocoumarin from an Aloe species.[2]

-

Radical Scavenging : The compound demonstrates antioxidant activity by scavenging free radicals, as shown in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[1]

Other Biological Activities

Preliminary studies have also reported other activities for this compound, including:

-

Antiproliferative effects against breast (MDA-MB-231) and ovarian (SKOV-3) cancer cells.[1]

-

Potent urease inhibition.[1]

-

Weak α-glucosidase inhibition.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.